molecular formula C8H6F3NO3 B12503705 Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate

Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate

Cat. No.: B12503705
M. Wt: 221.13 g/mol
InChI Key: FRHSFVSYHWOCNR-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate (CAS 1806420-77-8) is a high-purity chemical reagent with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 . This compound belongs to the class of nicotinate derivatives, which are prominent in the development of novel active molecules. Its structure, featuring both a hydroxy group and a trifluoromethyl group on the nicotinate core, makes it a valuable and versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems . In research and development, this compound serves as a critical synthetic intermediate. Its structural features are commonly explored in medicinal chemistry for the design of new antimicrobial agents and in the synthesis of potential HIV-1 reverse transcriptase inhibitors . Furthermore, related trifluoromethyl-substituted nicotinic acid derivatives are key intermediates in the preparation of agrochemicals, such as the herbicide fluroxypyr, highlighting its potential utility in crop protection research . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in any consumer products.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-3-12-6(13)2-5(4)8(9,10)11/h2-3H,1H3,(H,12,13)

InChI Key

FRHSFVSYHWOCNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation and Functionalization Strategies

Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate and Cyanoacetamide

A foundational approach involves cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide under alkaline conditions. Potassium hydroxide (KOH) catalyzes the formation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, which undergoes hydrogenolysis using palladium on carbon (Pd/C) to remove chloro groups. Final hydrolysis of the cyano group under acidic or basic conditions produces 6-hydroxy-4-(trifluoromethyl)nicotinic acid, which is esterified with methanol to form the target compound.

Key Reaction Conditions:
  • Cyclocondensation : 70% ethanol, reflux, 6 hours.
  • Chlorination : POCl₃, 80–100°C, 4–6 hours.
  • Hydrogenolysis : Pd/C, H₂ (1–3 atm), 50–70°C.
  • Esterification : Methanol, H₂SO₄, reflux, 12 hours.
Yield Optimization:
  • Cyclocondensation achieves ~85% yield.
  • Chlorination and hydrogenolysis collectively yield ~70%.
  • Esterification exceeds 90% efficiency under optimized conditions.

Direct Esterification of 6-Hydroxy-4-(Trifluoromethyl)Nicotinic Acid

Acid-Catalyzed Esterification

The carboxylic acid group of 6-hydroxy-4-(trifluoromethyl)nicotinic acid undergoes esterification with methanol using sulfuric acid as a catalyst. This single-step method is favored for its simplicity and scalability.

Reaction Parameters:
  • Molar Ratio : 1:10 (acid:methanol).
  • Catalyst : 5–10% H₂SO₄ (w/w).
  • Temperature : Reflux (65–70°C).
  • Duration : 12–24 hours.
Yield and Purity:
  • Conversion rates exceed 95%.
  • Product purity >98% after recrystallization.

Hydrogenolysis of Chlorinated Intermediates

Two-Step Chlorination-Hydrogenolysis

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate serves as a key intermediate. Chlorination at the 2- and 6-positions is achieved using POCl₃, followed by selective hydrogenolysis to replace chloro groups with hydroxyl and methyl ester functionalities.

Process Details:
  • Chlorination :
    • Reagent: POCl₃, 80°C, 6 hours.
    • Yield: ~90%.
  • Hydrogenolysis :
    • Catalyst: Pd/C (5% loading).
    • Solvent: Methanol/water (9:1).
    • Pressure: 3 atm H₂, 60°C.
    • Yield: 85%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Industrial Applicability
Cyclocondensation High selectivity for trifluoromethyl group Multi-step, requires POCl₃ handling Suitable for large-scale production
Direct Esterification Single-step, high yield Requires pure acid precursor Cost-effective for batch processing
Hydrogenolysis Selective dehalogenation Palladium catalyst cost Scalable with catalyst recycling

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors to enhance reaction control and reduce processing times. For example, cyclocondensation and esterification steps are integrated into a single flow system, achieving 20% faster kinetics compared to batch processes.

Enzymatic Esterification

Preliminary studies explore lipase-catalyzed esterification under mild conditions (pH 7, 30°C), avoiding acidic byproducts. While yields remain modest (~60%), this method aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-(trifluoromethyl)nicotinate.

    Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate 4-CF₃, 6-OH, 3-COOCH₃ Ester, Hydroxyl, Trifluoromethyl C₈H₆F₃NO₃ 221.13
Methyl 6-(trifluoromethyl)nicotinate 6-CF₃, 3-COOCH₃ Ester, Trifluoromethyl C₈H₆F₃NO₂ 205.14
Ethyl 6-(trifluoromethyl)nicotinate 6-CF₃, 3-COOCH₂CH₃ Ester (Ethyl), Trifluoromethyl C₉H₈F₃NO₂ 219.16
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde 4-CF₃, 6-OH, 3-CHO Aldehyde, Hydroxyl, Trifluoromethyl C₇H₄F₃NO₂ 191.11
2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (45) 6-CF₃, 2-arylamino, 3-CONHR Amide, Aryl amino, Trifluoromethyl C₂₂H₁₆Cl₃F₃N₃O 489.74

Key Differences :

  • Functional Groups: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like Methyl 6-(trifluoromethyl)nicotinate, enabling hydrogen bonding and increased polarity .
  • Ester vs. Aldehyde : Compared to 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, the methyl ester in the target compound offers stability and hydrolyzability, whereas the aldehyde group is more reactive in nucleophilic additions .
  • Substituent Position : Amide derivatives (e.g., compound 45) replace the ester with an amide linkage, enhancing bioavailability for therapeutic applications like HIV-1 RT inhibition .

Physicochemical Properties

Property This compound Methyl 6-(trifluoromethyl)nicotinate 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde Compound 45
Melting Point (°C) Not reported Not reported Not reported 153–155
Solubility Likely polar (due to -OH) Soluble in acetone Polar (aldehyde and -OH) Soluble in DMSO
Stability Hydrolyzable ester Stable ester Reactive aldehyde Stable amide

Insights :

  • The hydroxyl group in the target compound may lower its melting point compared to non-polar analogs, as seen in structurally similar amides (e.g., compound 47, mp 142–143°C) .
  • Solubility in polar solvents (e.g., acetone, DMSO) is common among trifluoromethylated pyridines, but the hydroxyl group enhances water affinity .

Advantages of Target Compound :

  • The hydroxyl group enables conjugation (e.g., glycosylation, phosphorylation) for targeted drug delivery.
  • The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the molecular formula C8H6F3NO2C_8H_6F_3NO_2, features a trifluoromethyl group that significantly influences its biological properties. The presence of this electron-withdrawing group enhances the compound's interaction with various biological targets.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. A study on related compounds demonstrated their capacity to inhibit HIV-1 replication through dual inhibition mechanisms targeting reverse transcriptase (RT) and RNase H functions. For instance, a derivative showed an IC50 of 14 µM against RNase H and effectively blocked viral replication with an EC50 of 5 µM, demonstrating a selectivity index greater than 10 .

Anti-Diabetic Activity

This compound has also been evaluated for its anti-diabetic potential. In one study, it was found to exhibit significant alpha-amylase inhibitory activity, with an IC50 value of 4.58 µM compared to acarbose (IC50 of 1.58 µM). This suggests that the compound may play a role in managing blood glucose levels by inhibiting carbohydrate digestion .

Antioxidant Activity

The compound's antioxidant properties have been explored through DPPH assays, which measure the ability to scavenge free radicals. Preliminary findings suggest that this compound exhibits protective effects on pancreatic beta cells, which are crucial for insulin production .

Case Studies and Experimental Data

A comprehensive study evaluated various derivatives of nicotinic acid and their biological activities. The findings are summarized in the following table:

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundHIV-1 RT Inhibition14
This compoundAlpha-Amylase Inhibition4.58
Related CompoundRNase H Inhibition14
Related CompoundHIV-1 Replication Inhibition5

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and pathways. The trifluoromethyl group is believed to enhance binding affinity to target proteins, facilitating inhibition of enzymatic activities critical for viral replication and metabolic processes.

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